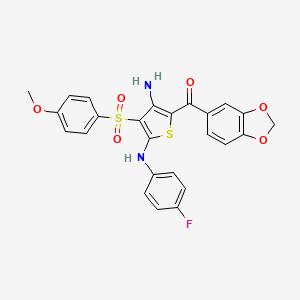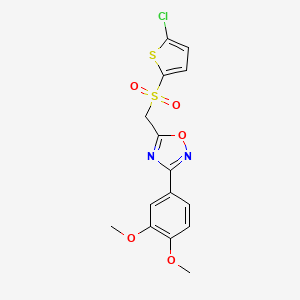
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a fascinating compound with significant potential in various scientific fields. This compound, characterized by its distinctive chemical structure, has become a subject of interest in chemistry, biology, medicine, and industry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multi-step organic synthesis, starting from commercially available precursors. The key steps in its synthesis include:
Nitration and Reduction: : Initial nitration of a chlorinated benzene derivative, followed by reduction to obtain an amine intermediate.
Methoxylation: : Introduction of a methoxy group via a nucleophilic substitution reaction.
Tetrazole Formation: : Formation of the tetrazole ring from a suitable precursor under acidic conditions.
Amidation: : The final step involves the condensation of the tetrazole derivative with the methoxy-chloro-benzene intermediate under amide-forming conditions.
Industrial Production Methods: For industrial production, the process is scaled up using batch or continuous flow reactors, optimizing reaction conditions such as temperature, pressure, and solvent selection to maximize yield and purity while minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: : It can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.
Reduction: : Selective reduction can alter functional groups without affecting the overall structure.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, various amines, alkoxides.
Oxidation: : Produces quinone derivatives.
Reduction: : Leads to partially or fully reduced benzamide derivatives.
Substitution: : Forms new benzamide compounds with altered substituents.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is used as a starting material for the synthesis of more complex molecules. Its reactivity and ability to form stable derivatives make it valuable in synthetic organic chemistry.
Biology: Biologically, this compound is studied for its potential pharmacological activities. Researchers investigate its interactions with various biological targets, including enzymes and receptors.
Medicine: In medicine, it is explored for its therapeutic potential. The compound’s structure suggests it could serve as a lead compound for developing new drugs, particularly for conditions where modulating enzyme activity is beneficial.
Industry: Industrially, this compound finds applications in the development of advanced materials and as a precursor for manufacturing various fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets within cells. The compound can modulate the activity of certain enzymes or receptors, altering signaling pathways and cellular responses. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds:
2-chloro-5-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide: : Differs by the position of the chloro group.
5-chloro-2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide: : Has an ethoxy group instead of a methoxy group.
5-chloro-2-methoxy-N-((1-(p-ethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide: : Contains an ethyl group on the tetrazole ring instead of a methyl group.
Uniqueness: What sets 5-chloro-2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide apart from its similar compounds is its specific combination of substituents, which imparts unique chemical and biological properties. This uniqueness makes it particularly useful in exploring specific enzyme interactions and pathways, offering distinct advantages in scientific research and industrial applications.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-11-3-6-13(7-4-11)23-16(20-21-22-23)10-19-17(24)14-9-12(18)5-8-15(14)25-2/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMSPABVOJOBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate](/img/structure/B2824561.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2824563.png)
![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2824564.png)

![1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine](/img/structure/B2824566.png)
![6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2824569.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2824573.png)

